molecular formula C9H15N3O2 B15216549 5-(Dimethoxymethyl)-2-ethylpyrimidin-4-amine CAS No. 87647-17-4

5-(Dimethoxymethyl)-2-ethylpyrimidin-4-amine

Cat. No.: B15216549
CAS No.: 87647-17-4
M. Wt: 197.23 g/mol
InChI Key: NVDGNMHCGBRNQF-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)-2-ethylpyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, particularly in nucleic acids such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethoxymethyl)-2-ethylpyrimidin-4-amine typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method involves the reaction of 2-ethylpyrimidin-4-amine with formaldehyde dimethyl acetal in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)-2-ethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

5-(Dimethoxymethyl)-2-ethylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)-2-ethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylpyrimidin-4-amine: Lacks the dimethoxymethyl group, making it less reactive in certain chemical reactions.

    5-Methoxymethyl-2-ethylpyrimidin-4-amine: Similar structure but with a single methoxy group, leading to different reactivity and applications.

    5-(Dimethoxymethyl)-2-methylpyrimidin-4-amine: Similar structure but with a methyl group instead of an ethyl group, affecting its chemical and biological properties.

Uniqueness

5-(Dimethoxymethyl)-2-ethylpyrimidin-4-amine is unique due to the presence of the dimethoxymethyl group, which enhances its reactivity and potential applications in various fields. This structural feature allows for more diverse chemical modifications and interactions with biological targets.

Properties

CAS No.

87647-17-4

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

5-(dimethoxymethyl)-2-ethylpyrimidin-4-amine

InChI

InChI=1S/C9H15N3O2/c1-4-7-11-5-6(8(10)12-7)9(13-2)14-3/h5,9H,4H2,1-3H3,(H2,10,11,12)

InChI Key

NVDGNMHCGBRNQF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C(=N1)N)C(OC)OC

Origin of Product

United States

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